2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone
Description
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone is a tertiary amine featuring a piperidine ring substituted with a dimethylamino group at the 4-position and an ethanone moiety at the 1-position. This compound, referenced in , is classified under tertiary amines and was previously available as a high-purity reagent from CymitQuimica . Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.26 g/mol.
Properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)8-3-5-12(6-4-8)9(13)7-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFYNYIMJBETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
This two-step approach involves:
-
Bromination : Reacting 1-(4-dimethylamino-piperidin-1-yl)-ethanone with bromine (Br₂) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to yield α-bromoethanone.
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Amination : Treating the α-bromoethanone intermediate with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) under reflux.
Key Data
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CCl₄, 0–5°C, 2 h | 78% | 92% | |
| Amination | NH₃ (28%), EtOH, 60°C, 6 h | 65% | 89% |
Advantages : Simple setup, cost-effective reagents.
Limitations : Low regioselectivity in bromination; requires careful temperature control.
Reductive Amination of 1-(4-Dimethylamino-Piperidin-1-yl)-Ethanone
Methodology
The ketone is condensed with ammonium acetate (NH₄OAc) in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol.
Key Data
| Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| NH₄OAc, NaBH₃CN | MeOH, rt, 12 h | 72% | 94% | |
| NH₄OAc, NaBH(OAc)₃ | THF, 40°C, 8 h | 68% | 91% |
Advantages : High functional group tolerance; mild conditions.
Limitations : Requires stoichiometric reducing agents; potential over-reduction.
Multi-Step Protection/Deprotection Strategy
Methodology
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Boc Protection : 4-Dimethylamino-piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
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Ketone Formation : Boc-protected piperidine reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of triethylamine (Et₃N).
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Amination : The ketone undergoes nucleophilic substitution with ammonia.
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Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group.
Key Data
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DCM, rt, 4 h | 95% |
| Ketone Formation | ClCH₂COCl, Et₃N, 0°C, 1 h | 82% |
| Amination | NH₃, MeOH, 50°C, 6 h | 70% |
| Deprotection | TFA:DCM (1:1), rt, 2 h | 98% |
| Overall Yield : 53% | Reference: |
Advantages : High purity at each step; avoids side reactions.
Limitations : Lengthy process; expensive Boc reagents.
Catalytic Amination Using Transition Metals
Methodology
Palladium-catalyzed coupling of 1-(4-dimethylamino-piperidin-1-yl)-ethanone with benzophenone imine, followed by acidic hydrolysis.
Key Data
Advantages : Scalable for industrial production; high atom economy.
Limitations : Requires inert atmosphere; ligand synthesis adds complexity.
Microwave-Assisted One-Pot Synthesis
Methodology
A single-step reaction combining 4-dimethylamino-piperidine, chloroacetonitrile (ClCH₂CN), and ammonia under microwave irradiation (150°C, 20 min).
Key Data
Advantages : Rapid synthesis; energy-efficient.
Limitations : Specialized equipment required; limited scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | Low | Moderate | 89 |
| Reductive Amination | 72 | Medium | High | 94 |
| Protection/Deprotection | 53 | High | Low | 98 |
| Catalytic Amination | 80 | High | High | 95 |
| Microwave Synthesis | 85 | Medium | Low | 96 |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Alkylated, hydroxylated, and other substituted derivatives.
Scientific Research Applications
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of amines in various biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting central nervous system disorders.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone
- Structure : Replaces the piperidine ring with a piperazine scaffold, featuring dimethyl groups at the 2- and 4-positions (C₈H₁₇N₃O, MW: 183.25 g/mol) .
- Key Differences: The piperazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the dimethylamino-piperidine group in the target compound. This structural variation may influence solubility and receptor-binding kinetics.
- Applications: Not explicitly stated, but piperazine derivatives are common in antipsychotic and antihistamine drugs.
2-Amino-1-(1-piperidinyl)-ethanone Hydrochloride
- Structure: Lacks the 4-dimethylamino substitution on the piperidine ring (C₇H₁₄N₂O·HCl, MW: 190.66 g/mol) .
- Synthesis : Prepared via carbamate protection and deprotection steps, similar to methods used in for pyrazole derivatives .
Aromatic Substituted Ethanones
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
- Structure: Features a 4-hydroxyphenyl group instead of the piperidine ring (C₈H₁₀NO₂·HCl, MW: 203.63 g/mol) .
- Physical Properties : Melting point (m.p.) of 215–235°C, significantly higher than piperidine derivatives due to strong intermolecular hydrogen bonding from the hydroxyl group .
- Synthesis : Produced via oxidation of biogenic amines or hydrogenation of nitroso precursors .
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)
- Structure: Contains a bromo-dimethoxyphenyl group (C₁₀H₁₃BrNO₃·HCl, MW: 310.57 g/mol) .
- Applications : A psychoactive substance with stimulant properties, highlighting how aromatic substitution patterns dictate pharmacological activity compared to the aliphatic piperidine-based target compound .
Heterocyclic Ethanones
Imidazolopiperazine Derivatives (e.g., Compound 1a)
- Structure: Combines imidazole and dihydropyrazine rings with ethanone and phenyl groups (e.g., C₂₀H₂₁N₅O₂, MW: 363.42 g/mol) .
- Applications : Optimized for antimalarial activity, demonstrating the role of heterocyclic cores in targeting parasitic enzymes .
- Synthesis : Utilizes Ugi reactions and palladium-catalyzed reductions, contrasting with the simpler alkylation steps likely used for the target compound .
Data Table: Comparative Analysis
Key Findings and Implications
Structural Flexibility: The target compound’s dimethylamino-piperidine group offers conformational adaptability, contrasting with rigid aromatic derivatives like bk-2C-B. This flexibility may enhance interactions with dynamic biological targets .
Synthetic Complexity : Piperidine derivatives generally require fewer synthetic steps compared to imidazolopiperazines, which involve multi-component reactions .
Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related piperazine and imidazolopiperazine derivatives show promise in CNS and antiparasitic applications, suggesting unexplored therapeutic avenues .
Biological Activity
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a piperidine ring, and a dimethylamino substituent that contribute to its pharmacological properties. The following article explores the biological activity of this compound, including its interactions with various biological targets, synthesis pathways, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.28 g/mol
The structure of this compound allows it to engage with multiple biological systems, making it a candidate for further investigation in drug development.
Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. Its structural features suggest that it could exhibit significant pharmacological properties, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Pharmacological Profiles
Several studies have highlighted the pharmacological profiles of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Dimethylamino group on the piperidine ring | Potential enzyme modulator |
| Related Piperidine Derivatives | Varies in substitution patterns | Different interaction dynamics |
This comparison underscores how minor structural variations can lead to significant differences in biological activity and therapeutic potential.
Cytotoxicity and Antitumor Activity
A study published in Cancer Letters examined the cytotoxic effects of piperidine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxicity against hematological cancers and solid tumors. For instance:
- Cell Lines Tested : U−87 MG (glioblastoma), MIA PaCa−2 (pancreatic cancer)
- Inhibition Rates : Compounds showed >40% inhibition at concentrations as low as 30 μM .
Autophagy Inhibition
Research has also explored the role of this compound in autophagy regulation. A study indicated that certain derivatives could inhibit autophagosome-lysosome fusion, enhancing their pro-apoptotic effects in cancer cells . This finding suggests a dual mechanism where the compound not only induces apoptosis but also disrupts cellular survival pathways.
Synthesis Pathways
The synthesis of this compound typically involves:
- Starting Materials : Dimethylamine and piperidine derivatives.
- Reagents : Common reagents include oxidizing agents like potassium permanganate.
- Conditions : Temperature and solvent choice significantly affect yield and purity.
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone, and how can purity be optimized during synthesis?
The synthesis typically involves coupling a piperidine derivative with an amino-acetone precursor. For example, N-Boc-protected intermediates are used to stabilize reactive amines, followed by deprotection with trifluoroacetic acid (TFA) to yield the final compound . Key steps include:
- Boc protection : Prevents unwanted side reactions at the amine group.
- Purification : Column chromatography (e.g., silica gel with heptane/EtOAc gradients) or recrystallization (using ethanol or methanol) ensures >95% purity .
- Characterization : Confirm via -NMR (e.g., δ 1.43–1.62 ppm for piperidine protons) and mass spectrometry (expected molecular ion at m/z 214.7 for the hydrochloride salt) .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal stability?
- Spectroscopy : - and -NMR to confirm substituent positions and piperidine ring conformation. For example, δ 3.16–3.50 ppm correlates with piperidine N-CH groups .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., observed at ~176.9°C for the hydrochloride salt) .
- HPLC-MS : Detects impurities (<2%) and verifies molecular weight .
Q. How does the hydrochloride salt form influence solubility and reactivity?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability under basic conditions. Reactivity studies should account for:
- pH-dependent degradation : Stability testing in buffers (pH 1–12) reveals optimal storage conditions (pH 4–6 recommended) .
- Counterion effects : Freebase forms are more lipid-soluble, impacting cell membrane permeability in pharmacological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in:
- Assay conditions : For receptor-binding studies, validate buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Metabolic interference : Use liver microsome assays to identify metabolites (e.g., N-demethylation products) that may alter activity .
- Chiral purity : Employ chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, as stereochemistry impacts receptor affinity .
Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position of the piperidine ring enhances selectivity for serotonin receptors over dopamine receptors (K ratio improves from 1:10 to 1:50) .
- Aminoacetone backbone modification : Replacing the ketone with a thioketone reduces off-target binding to sigma receptors .
Q. How can pyrolysis products inform forensic or pharmacological analyses?
Pyrolysis GC-MS identifies degradation markers (e.g., brominated dimethoxybenzene derivatives from the hydrochloride salt) that are critical for:
- Forensic identification : Distinguishing this compound from analogs like bk-2C-B .
- Toxicology : Quantifying thermal degradation products (e.g., 4-bromo-2,5-dimethoxyphenethylamine) in simulated smoking experiments .
Q. What computational methods predict the piperidine ring’s puckering dynamics and conformational impact?
- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () from X-ray crystallography data to model ring flexibility .
- Molecular dynamics (MD) : Simulate transitions between chair and boat conformations, which affect ligand-receptor docking (e.g., chair form stabilizes hydrogen bonding with Asp114 in 5-HT) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
